4'-Bromo-3-(2,4-dimethylphenyl)propiophenone
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Overview
Description
4’-Bromo-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO It is a derivative of propiophenone, characterized by the presence of a bromine atom at the 4’ position and two methyl groups at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,4-dimethylphenyl)propiophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of iodinated or thiocyanated derivatives.
Reduction: Formation of 4’-Bromo-3-(2,4-dimethylphenyl)propanol.
Oxidation: Formation of 4’-Bromo-3-(2,4-dimethylphenyl)benzoic acid.
Scientific Research Applications
4’-Bromo-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the propiophenone moiety play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromopropiophenone: Lacks the methyl groups on the phenyl ring, resulting in different chemical and physical properties.
3-(2,4-Dimethylphenyl)propiophenone:
4’-Bromo-3-(2,5-dimethylphenyl)propiophenone: Similar structure but with methyl groups at different positions, leading to variations in properties and reactivity.
Uniqueness
4’-Bromo-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the bromine atom and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMOEPVPSBGMKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644679 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-87-8 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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